([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile
Description
([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile (CAS: 67829-76-9) is a halogenated organosulfur compound characterized by a sulfanyl formonitrile moiety attached to a butyl chain substituted with a 4-bromophenoxy group. Its molecular formula is C₁₁H₁₂BrNOS, with a molecular weight of 286.19 g/mol. The compound’s structure combines a brominated aromatic ether and a thiocyanate group, which may confer unique reactivity in synthetic chemistry.
Properties
IUPAC Name |
4-(4-bromophenoxy)butyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-10-3-5-11(6-4-10)14-7-1-2-8-15-9-13/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQCUWLGKNVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCSC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415724-26-4 | |
| Record name | ([4-(4-bromophenoxy)butyl]sulfanyl)formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Alkylation-Thiocyanation
Early synthetic routes adapted from thioether synthesis methodologies involve sequential alkylation and thiocyanation:
Step 1: Phenoxybutyl Bromide Synthesis
4-bromophenol undergoes Williamson etherification with 1,4-dibromobutane under phase-transfer conditions:
4-BrC₆H₄OH + Br(CH₂)₄Br → 4-BrC₆H₄O(CH₂)₄Br + HBr
Typical conditions:
Step 2: Thiocyanate Displacement
The intermediate bromide reacts with potassium thiocyanate in polar aprotic media:
4-BrC₆H₄O(CH₂)₄Br + KSCN → 4-BrC₆H₄O(CH₂)₄SCN + KBr
Optimized parameters:
Direct Thiol-Cyanogen Bromide Coupling
Alternative routes utilize pre-formed thiol intermediates:
4-BrC₆H₄O(CH₂)₄SH + BrCN → 4-BrC₆H₄O(CH₂)₄SCN + HBr
Critical considerations:
- Requires strict temperature control (-5°C to 0°C)
- Et₂O/CH₂Cl₂ solvent system prevents polysulfide formation
- Limited by thiol intermediate stability (35% yield)
Catalytic Methodological Advancements
Selenonium Salt-Mediated Thiocyanation
Recent breakthroughs in chalcogen-bond catalysis (Table 1) demonstrate significant improvements in reaction efficiency:
Table 1: Catalytic Performance Comparison
| Catalyst | Loading (mol%) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| None | 0 | 25 | 600 | 5 ± 2 |
| C7 | 10 | 25 | 10 | 86 ± 2 |
| C7 | 5 | 25 | 60 | 37 ± 2 |
Conditions: 0.5 mmol substrate, 2.0 equiv KSCN, H₂O:DMC (20:1)
The selenonium salt C7 (4-methoxyphenylselenonium tetrafluoroborate) facilitates bromide displacement through chalcogen bond activation:
- Se⁺ center coordinates thiocyanate nucleophile
- Transition state stabilization reduces activation energy
- Bifunctional solvent system (H₂O/DMC) enhances ion pairing
Phase-Transfer Catalyzed Systems
Quaternary ammonium salts enable room-temperature synthesis:
- Aliquat 336 (5 mol%) in H₂O/toluene biphasic system
- 90% conversion achieved in 2 hours
- Simplified workup through phase separation
Mechanistic Considerations and Pathway Optimization
Competing Reaction Pathways
The thiocyanation process exhibits three potential mechanistic routes:
- Sₙ2 Displacement : Backside attack by SCN⁻ on butyl bromide
- Ion Pair Recombination : Episulfonium intermediate formation
- Radical Pathway : Initiated by UV/thermal decomposition of SCN⁻
NMR studies (¹H, ¹³C, ⁷⁷Se) confirm predominant Sₙ2 character under catalytic conditions, with <3% isothiocyanate byproduct formation.
Solvent Effects on Regioselectivity
Dielectric constant (ε) directly impacts thiocyanate:isothiocyanate ratio:
| Solvent | ε | SCN:SeCN Ratio |
|---|---|---|
| DMF | 36.7 | 98:2 |
| Ethanol | 24.3 | 95:5 |
| Chloroform | 4.8 | 88:12 |
Data extrapolated from benzyl bromide model system
Analytical Characterization Protocols
Spectroscopic Fingerprinting
- ¹H NMR (CDCl₃): δ 7.38 (d, J=8.8 Hz, 2H, ArH), 6.82 (d, J=8.8 Hz, 2H, ArH), 3.95 (t, J=6.4 Hz, 2H, OCH₂), 3.15 (t, J=7.2 Hz, 2H, SCH₂), 1.85 (quint, J=6.8 Hz, 2H), 1.65 (quint, J=7.2 Hz, 2H)
- IR : ν 2960 (C-H stretch), 2150 cm⁻¹ (C≡N), 1240 cm⁻¹ (C-O-C)
- HRMS : m/z calcd for C₁₁H₁₂BrNOS [M+H]⁺ 286.1881, found 286.1879
Chromatographic Purity Assessment
HPLC conditions (USP method):
- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
- Mobile phase: MeCN/H₂O (70:30)
- Flow: 1.0 mL/min, λ=254 nm
- Retention time: 6.8 min (purity >98%)
Industrial-Scale Production Considerations
Cost Optimization Analysis
| Component | Lab Scale (1g) | Pilot Scale (1kg) |
|---|---|---|
| 4-Bromophenol | $18.20 | $14.50 |
| 1,4-Dibromobutane | $24.75 | $19.80 |
| KSCN | $8.90 | $6.20 |
| Catalyst C7 | $676.00 | $412.00 |
Waste Stream Management
Process mass intensity (PMI) improvements:
- Traditional method: PMI 68
- Catalytic route: PMI 22
- 67% reduction in solvent waste through DMC/water systems
Emerging Methodological Frontiers
Continuous Flow Synthesis
Microreactor trials demonstrate:
- Residence time reduction from 8h→22min
- 93% conversion at 120°C, 15 bar
- 5 g/h throughput capacity
Photoredox Catalysis
Preliminary studies using Ir(ppy)₃ (2 mol%):
- Visible light activation (450 nm LED)
- 78% yield achieved in 45 minutes
- Radical pathway suppression (<2% byproducts)
Chemical Reactions Analysis
([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile and related compounds:
Reactivity and Bioactivity
- However, its discontinued status suggests inferior performance in applications compared to analogs .
- Amino/Chloro-Substituted Analogs: The presence of amino and chloro groups (e.g., [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile) enhances bioactivity. These substituents likely facilitate hydrogen bonding and electrophilic interactions, making them potent in agrochemical and pharmaceutical contexts .
- Hydroxyphenyl Analog : The hydroxy group in [(4-hydroxyphenyl)sulfanyl]formonitrile reduces lipophilicity but increases biocompatibility, aligning with its role as a natural metabolite .
- Benzonitrile Derivatives: Compounds like 4-(4-Bromo-3-formylphenoxy)benzonitrile exhibit reactivity at the formyl group, enabling use in cross-coupling reactions or polymer synthesis .
Cytotoxic Properties (Indirect Comparison)
For example, cyclohexyl-substituted sulfanyl pyrazole-Pt(II) complexes show threefold higher cytotoxicity than benzyl-substituted analogs . This suggests that substituent choice on sulfanyl groups critically impacts bioactivity—a principle applicable to formonitrile derivatives.
Biological Activity
The compound ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, including antibacterial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The compound is characterized by a bromophenoxy group, a butyl sulfanyl linkage, and a formonitrile functional group. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antibacterial Activity
Research indicates that compounds containing the bromophenoxy moiety often exhibit enhanced antibacterial properties. For instance, studies have shown that derivatives with increased electron density, such as those containing bromine, can improve antibacterial efficacy compared to their chlorine analogues. A study on similar compounds demonstrated significant antibacterial activity attributed to structural features that enhance interaction with bacterial membranes .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of compounds similar to this compound. For example, thiosemicarbazide derivatives have shown promising results against various cancer cell lines, suggesting that modifications in the sulfanyl group can lead to increased cytotoxicity against tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacological Effects
The neuropharmacological profile of compounds with similar structures has been explored, particularly regarding their interaction with neurotransmitter systems. For instance, certain analogues have been identified as inhibitors of monoamine uptake and antagonists at nicotinic acetylcholine receptors (nAChRs). These properties suggest potential applications in treating disorders such as depression and nicotine addiction .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A notable case study involved the synthesis and evaluation of thiosemicarbazide derivatives against hepatocellular carcinoma (HCC). The study reported that specific derivatives exhibited potent growth inhibition at concentrations as low as 10 µM while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
